molecular formula C19H23N7O B2854073 2,2-dimethyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one CAS No. 920262-04-0

2,2-dimethyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one

Cat. No. B2854073
CAS RN: 920262-04-0
M. Wt: 365.441
InChI Key: FQJQNICQMGFLJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-dimethyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C19H23N7O and its molecular weight is 365.441. The purity is usually 95%.
BenchChem offers high-quality 2,2-dimethyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-dimethyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

The core structure of the compound, which includes a [1,2,3]triazolo[4,5-d]pyrimidine moiety, is known for its antimicrobial properties . This suggests that our compound could be synthesized and tested against various microorganisms to explore its efficacy as an antimicrobial agent. The potential for creating new antibiotics or antiseptics is significant, especially in the face of rising antibiotic resistance.

Anticancer Research

Compounds with 1,3,4-thiadiazoles and pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines have been associated with anticancer activities . The presence of a triazolopyrimidine scaffold in the compound indicates that it may be useful in the development of new anticancer drugs, particularly through the inhibition of specific enzymes or signaling pathways involved in cancer cell proliferation.

Antidepressant and Anticonvulsant Potential

The structural similarity to known pharmacophores suggests that this compound could have applications in neurological research, particularly in the development of antidepressant and anticonvulsant medications . Further research could explore its interaction with neurotransmitter systems and its potential efficacy in treating neurological disorders.

Alzheimer’s Disease Treatment

Given the compound’s structural complexity, it may have the potential to act as an acetylcholinesterase inhibitor , which is a common strategy for the treatment of Alzheimer’s disease . Research could focus on its ability to improve cognitive function and slow the progression of Alzheimer’s by preventing the breakdown of acetylcholine.

Cardiovascular Applications

The compound’s structure hints at the possibility of it being developed into a medication for cardiovascular diseases, such as hypertension or as a fibrinogen receptor antagonist with antithrombotic activity . This could lead to new treatments for blood clot prevention and management of heart conditions.

Antiviral and Antifungal Uses

Lastly, the compound could be investigated for its antiviral and antifungal properties. The triazolopyrimidine core has been associated with such activities, suggesting that the compound could contribute to the development of new treatments for viral and fungal infections .

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to a class of molecules that contain a triazolo[4,5-d]pyrimidine core , which is known to interact with various biological targets.

Mode of Action

Given its structural similarity to other triazolo[4,5-d]pyrimidine derivatives , it may interact with its targets through similar mechanisms These could involve binding to the active site of an enzyme or receptor, thereby modulating its activity

Biochemical Pathways

Triazolo[4,5-d]pyrimidine derivatives are known to exhibit a broad range of biological activities , suggesting that they may interact with multiple biochemical pathways.

Result of Action

Given its structural similarity to other triazolo[4,5-d]pyrimidine derivatives , it may exhibit similar effects, such as modulation of enzyme activity or alteration of signal transduction pathways.

properties

IUPAC Name

2,2-dimethyl-1-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O/c1-19(2,3)18(27)25-11-9-24(10-12-25)16-15-17(21-13-20-16)26(23-22-15)14-7-5-4-6-8-14/h4-8,13H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJQNICQMGFLJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-dimethyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.